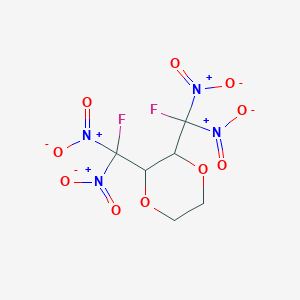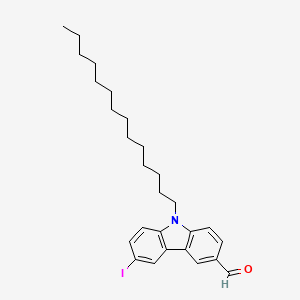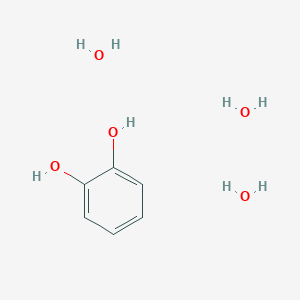
Methylphosphonic diisocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphosphonic diisocyanide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two isocyanide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic diisocyanide typically involves the reaction of methylphosphonic dichloride with silver cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
CH3PCl2+2AgCN→CH3P(NC)2+2AgCl
In this reaction, methylphosphonic dichloride reacts with silver cyanide to produce this compound and silver chloride as a byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methylphosphonic diisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methylphosphonic acid derivatives.
Reduction: Reduction reactions can convert the isocyanide groups to amines.
Substitution: The isocyanide groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide groups under mild conditions.
Major Products Formed
Oxidation: Methylphosphonic acid and its esters.
Reduction: Methylphosphonic diamine.
Substitution: Various substituted phosphonic derivatives.
Wissenschaftliche Forschungsanwendungen
Methylphosphonic diisocyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methylphosphonic diisocyanide involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanide groups can form strong bonds with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonic acid: A simpler analog with only one isocyanide group replaced by a hydroxyl group.
Diisopropyl methylphosphonate: Another organophosphorus compound with different alkyl groups.
Methylphosphinic acid: Contains a phosphinic acid group instead of isocyanide groups.
Uniqueness
Methylphosphonic diisocyanide is unique due to the presence of two isocyanide groups, which impart distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong and specific interactions with metal ions and biomolecules.
Eigenschaften
CAS-Nummer |
173677-00-4 |
|---|---|
Molekularformel |
C3H3N2OP |
Molekulargewicht |
114.04 g/mol |
IUPAC-Name |
diisocyanophosphorylmethane |
InChI |
InChI=1S/C3H3N2OP/c1-4-7(3,6)5-2/h3H3 |
InChI-Schlüssel |
VMAQWKWZYFZSOB-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)([N+]#[C-])[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-4-{[1-(trifluoroacetyl)piperidin-4-yl]methyl}benzamide](/img/structure/B14256288.png)
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)
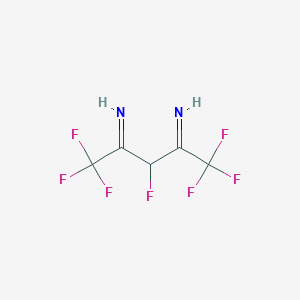
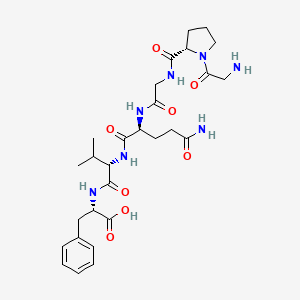

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
